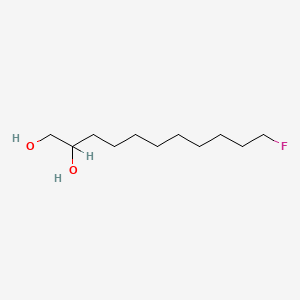
Stannane, triethyl(trifluoroacetoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of stannane, triethyl(trifluoroacetoxy)- typically involves the reaction of triethyltin chloride with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{(C2H5)3SnCl} + \text{CF3COOH} \rightarrow \text{(C2H5)3SnOCOCF3} + \text{HCl} ]
This method is commonly used in laboratory settings for the preparation of this compound .
Analyse Des Réactions Chimiques
Stannane, triethyl(trifluoroacetoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler organotin compounds.
Substitution: The trifluoroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Applications De Recherche Scientifique
Stannane, triethyl(trifluoroacetoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Mécanisme D'action
The mechanism of action of stannane, triethyl(trifluoroacetoxy)- involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various substrates, facilitating different chemical reactions. The trifluoroacetoxy group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Stannane, triethyl(trifluoroacetoxy)- can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride. These compounds share similar properties but differ in their reactivity and applications:
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Used as a fungicide and in the synthesis of other organotin compounds.
Stannane, triethyl(trifluoroacetoxy)- is unique due to its trifluoroacetoxy group, which imparts distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
429-30-1 |
|---|---|
Formule moléculaire |
C8H15F3O2Sn |
Poids moléculaire |
318.91 g/mol |
Nom IUPAC |
triethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3C2H5.Sn/c3-2(4,5)1(6)7;3*1-2;/h(H,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
QAEBFRUUTMMCLW-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


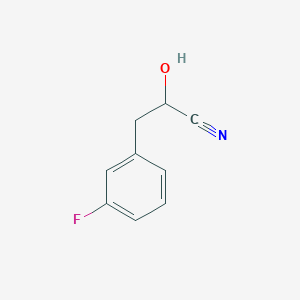
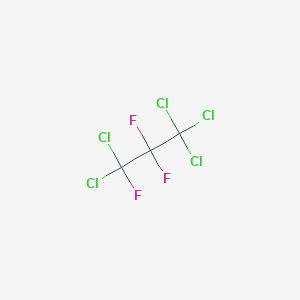
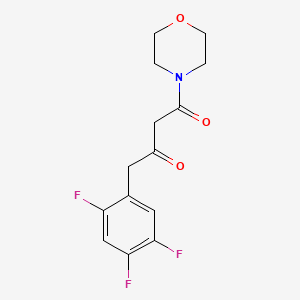
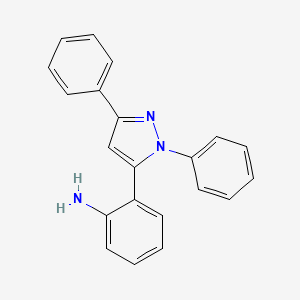
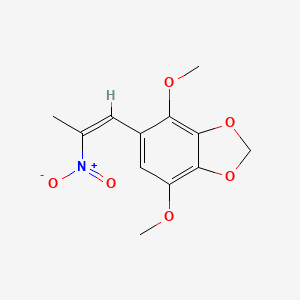
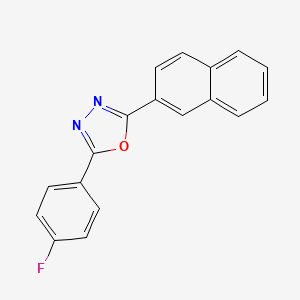
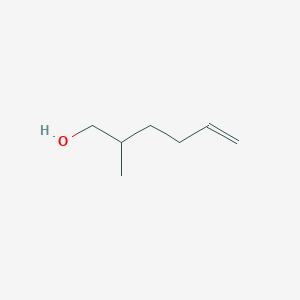
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
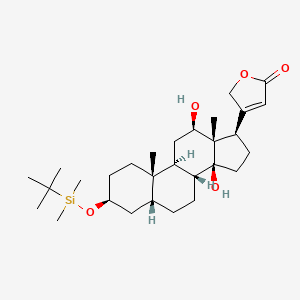
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
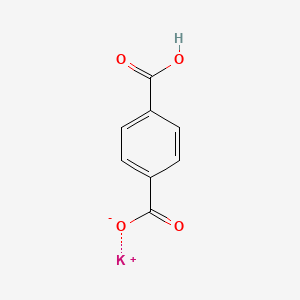
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
